molecular formula C26H10N6O16 B092746 9,10-Anthracenedione, 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitro- CAS No. 116-78-9

9,10-Anthracenedione, 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitro-

Cat. No. B092746
CAS RN: 116-78-9
M. Wt: 662.4 g/mol
InChI Key: JPBCMHKLKIEZEF-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitro- is a synthetic compound that is widely used in scientific research due to its unique properties. This compound is also known as Dinitroanthraquinone (DNAA) and is a derivative of anthraquinone. DNAA is used as a reagent in various chemical reactions and has been extensively studied for its biological and physiological effects.

Mechanism Of Action

The mechanism of action of DNAA is not fully understood. It is believed to act as a redox-active compound and generate reactive oxygen species (ROS) upon exposure to light. The ROS generated can cause oxidative damage to cells, leading to cell death. DNAA has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.

Biochemical And Physiological Effects

DNAA has been shown to have anti-tumor properties and has been studied for its potential use in cancer treatment. It has also been shown to have antimicrobial properties and has been studied for its use in the development of new antibiotics. DNAA has been shown to cause DNA damage and inhibit the activity of certain enzymes involved in DNA replication and repair.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DNAA in lab experiments is its unique properties. It is a redox-active compound that can generate reactive oxygen species upon exposure to light, making it a useful tool in photodynamic therapy. DNAA is also a fluorescent probe for the detection of metal ions, making it useful in analytical chemistry. However, DNAA is a toxic compound and requires careful handling and disposal.

Future Directions

There are several future directions for the study of DNAA. It can be studied further for its anti-tumor properties and its potential use in cancer treatment. DNAA can also be studied for its antimicrobial properties and its use in the development of new antibiotics. The mechanism of action of DNAA can be studied further to understand its effects on DNA replication and repair. DNAA can also be studied for its potential use in the development of new materials with unique properties.
Conclusion:
In conclusion, 9,10-Anthracenedione, 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitro- is a synthetic compound that is widely used in scientific research. It is a redox-active compound that can generate reactive oxygen species upon exposure to light, making it a useful tool in photodynamic therapy. DNAA has been studied for its anti-tumor and antimicrobial properties and its potential use in the development of new antibiotics. The mechanism of action of DNAA is not fully understood and requires further study. DNAA is a toxic compound and requires careful handling and disposal.

Synthesis Methods

DNAA can be synthesized by the reaction of 1,5-dinitronaphthalene with phosgene. The resulting product is then reacted with 2,4-dinitrophenol to obtain DNAA. This synthesis method is a multi-step process and requires careful handling of the chemicals involved.

Scientific Research Applications

DNAA has been extensively used in scientific research as a reagent in various chemical reactions. It is also used as a fluorescent probe for the detection of metal ions. DNAA has been studied for its anti-tumor properties and has shown promising results in pre-clinical studies. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer.

properties

CAS RN

116-78-9

Product Name

9,10-Anthracenedione, 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitro-

Molecular Formula

C26H10N6O16

Molecular Weight

662.4 g/mol

IUPAC Name

1,5-bis(2,4-dinitrophenoxy)-4,8-dinitroanthracene-9,10-dione

InChI

InChI=1S/C26H10N6O16/c33-25-22-14(30(41)42)4-8-20(48-18-6-2-12(28(37)38)10-16(18)32(45)46)24(22)26(34)21-13(29(39)40)3-7-19(23(21)25)47-17-5-1-11(27(35)36)9-15(17)31(43)44/h1-10H

InChI Key

JPBCMHKLKIEZEF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

116-78-9

Origin of Product

United States

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